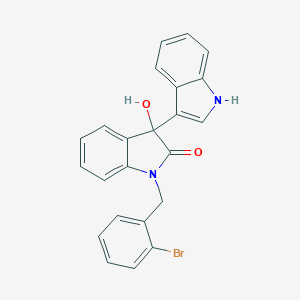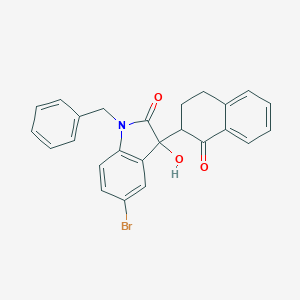![molecular formula C19H26N2O3S B272231 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine is an organic compound with the molecular formula C19H26N2O3S and a molecular weight of 362.5 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a butoxy group and a sulfonyl group, as well as a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route generally starts with the preparation of 4-butoxynaphthalene, which is then sulfonylated to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine under controlled conditions to yield the desired compound.
Industrial production methods may vary, but they often involve similar steps with optimization for large-scale synthesis. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in these interactions, often forming strong bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(4-Butoxynaphthyl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethylimidazole: This compound has a similar naphthalene and sulfonyl structure but differs in the substituent on the imidazole ring.
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of a methyl group on the piperazine ring.
Propiedades
Fórmula molecular |
C19H26N2O3S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-(4-butoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(2)12-14-21/h5-10H,3-4,11-15H2,1-2H3 |
Clave InChI |
OMSZCONOOLJONE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272154.png)
![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272166.png)



![1-benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272173.png)

